(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2155840-35-8
VCID: VC6328843
InChI: InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7-/m0/s1
SMILES: C1CC2CC1C(C2N)C(=O)O
Molecular Formula: C8H13NO2
Molecular Weight: 155.197

(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.: 2155840-35-8

Cat. No.: VC6328843

Molecular Formula: C8H13NO2

Molecular Weight: 155.197

* For research use only. Not for human or veterinary use.

(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid - 2155840-35-8

Specification

CAS No. 2155840-35-8
Molecular Formula C8H13NO2
Molecular Weight 155.197
IUPAC Name (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7-/m0/s1
Standard InChI Key JSYLGUSANAWARQ-VZFHVOOUSA-N
SMILES C1CC2CC1C(C2N)C(=O)O

Introduction

(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a unique stereochemistry and functional groups that contribute to its chemical and biological properties. Despite the lack of specific information on this exact compound in the provided sources, related compounds with similar structures, such as (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide and ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate, offer insights into potential synthesis methods and biological activities.

Synthesis Methods

While specific synthesis details for (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid are not available, related compounds are typically synthesized from norbornene derivatives. The process involves introducing functional groups through amination and amidation reactions under controlled conditions to ensure the desired stereochemistry and yield.

Comparison with Similar Compounds

CompoundStereochemistryFunctional GroupsPotential Biological Activities
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide(1S,2S,3R,4R)Amine, CarboxamideInhibition of amino acid transporters in tumor cells
Ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate(1S,2S,3S,4R)Ethyl Ester, AminePotential antimicrobial and anticancer effects
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid(1S,2S,3S,4R)Carboxylic Acid, AmineUnknown, potentially similar to related compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator